molecular formula C8H15ClN2O2 B596268 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride CAS No. 130818-98-3

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride

Cat. No.: B596268
CAS No.: 130818-98-3
M. Wt: 206.67
InChI Key: JGNKCTABPFYOIO-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is a chemical hybrid of piperidine and oxazolidin-2-one, positioning it as a compound of significant interest in medicinal chemistry for the development of new therapeutic agents. Its core structure is highly relevant in antifungal research, as piperidine-based compounds are established as potent inhibitors of ergosterol biosynthesis in pathogenic fungi . These inhibitors, such as fenpropidin, target key enzymes in the sterol biosynthesis pathway, leading to growth inhibition of clinically relevant species like Candida and Aspergillus . Furthermore, the oxazolidinone moiety is the defining pharmacophore of a major class of synthetic antibiotics, renowned for their unique mechanism of action that involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit . This mechanism is effective against a spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The integration of these two privileged structures makes this compound a valuable scaffold for researchers investigating novel agents to overcome growing antifungal and antibacterial resistance. Its application is primarily focused in early discovery for synthesizing novel N-alkylpiperidine derivatives and for probing structure-activity relationships in the design of new inhibitors.

Properties

IUPAC Name

3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNKCTABPFYOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCOC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride involves several steps. One common method includes the cyclization of piperidine derivatives with oxazolidinone precursors under specific reaction conditions. The reaction typically requires a catalyst and may involve hydrogenation, cyclization, or cycloaddition reactions . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazolidinone Moieties

QM-4359: 3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one
  • Structure: Features a thienopyrimidine substituent and a morpholino group.
  • Key Difference: The additional thienopyrimidine-morpholine moiety likely enhances binding to kinase targets, unlike the simpler structure of 3-(Piperidin-4-yl)oxazolidin-2-one HCl .
  • Application : Acts as an intermediate in kinase inhibitor synthesis .
5-(2-Chlorophenyl)-3-(3-piperidin-4-yloxyphenyl)-1,3-oxazolidin-2-one
  • Structure : Contains a chlorophenyl group and a piperidinyloxy-phenyl substituent.
  • Key Difference : The chlorophenyl group may improve lipophilicity and CNS penetration compared to the parent compound .
  • Molecular Weight : 376.85 g/mol (vs. 206.67 g/mol for the target compound) .

Analogues with Modified Heterocyclic Cores

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Hydrochloride
  • Structure: Replaces oxazolidinone with imidazolidinone.
  • Molecular Weight : 233.74 g/mol .
3-((4-Hydroxypiperidin-4-yl)methyl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one Hydrochloride
  • Structure: Substitutes oxazolidinone with oxadiazolone and adds a thiophene group.
  • Key Difference : The oxadiazolone core may confer resistance to enzymatic degradation .
  • Hazard Class : Labeled as an irritant .

Piperidine Derivatives Without Oxazolidinone

6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride
  • Structure: Benzisoxazole replaces oxazolidinone.
  • Key Difference : The benzisoxazole ring enhances aromatic interactions in receptor binding .
  • Application : Used as a risperidone intermediate .
(R)-3-(Boc-Amino)piperidine
  • Structure: Lacks the oxazolidinone ring but includes a Boc-protected amine.
  • Key Difference : The Boc group facilitates peptide coupling reactions, diverging from the pharmacological focus of the target compound .

Comparative Analysis Table

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications References
3-(Piperidin-4-yl)oxazolidin-2-one HCl Oxazolidinone None 206.67 Analgesic intermediates
QM-4359 Oxazolidinone Thienopyrimidine-morpholine Not provided Kinase inhibitors
1-Ethyl-3-(piperidin-4-yl)imidazolidinone Imidazolidinone Ethyl group 233.74 Undisclosed
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Benzisoxazole Fluorine Not provided Risperidone synthesis
3-(4-Hydroxypiperidinyl)methyl-oxadiazolone Oxadiazolone Thiophene, hydroxypiperidine 317.79 Experimental applications

Biological Activity

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

This compound is classified as an oxazolidinone, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The molecular formula is C9H12ClN2OC_9H_{12}ClN_2O with a molar mass of approximately 206.67 g/mol. It appears as a white or off-white crystalline solid. The piperidine moiety enhances its interaction with biological targets, particularly in antimicrobial and neuroprotective contexts.

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial properties. Its ability to inhibit protein synthesis makes it a candidate for treating resistant bacterial infections. Comparative studies have shown that it may be effective against various Gram-positive bacteria, similar to established antibiotics like linezolid.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. In vitro studies indicate that oxazolidinone derivatives can modulate inflammatory pathways and protect neuronal cells from oxidative stress. This positions this compound as a potential therapeutic agent in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
LinezolidC16H20N4O4SApproved antibiotic; effective against Gram-positive bacteriaAntimicrobial
4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochlorideC8H15ClN2O2Similar structure; investigated for antimicrobial activityAntimicrobial
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochlorideC15H21ClN2O2More complex structure; potential for diverse biological activitiesNeuroprotective

Synthesis and Applications

The synthesis of this compound typically involves several chemical reactions aimed at achieving high purity suitable for research and therapeutic applications. The compound's unique structure allows it to interact with various biological targets, enhancing its pharmacological profile.

Potential Applications

  • Antimicrobial Agent : Due to its protein synthesis inhibition mechanism.
  • Neuroprotective Agent : Potential use in treating neurodegenerative diseases.
  • Cancer Therapy : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride, and how can purity be optimized?

  • Methodology : A multi-step synthesis involving cyclization of piperidine derivatives with carbonyl-containing reagents is typical. For example, oxazolidinone formation via reaction of 4-aminopiperidine with chloroethyl carbonate under basic conditions, followed by HCl salt precipitation. Purification involves recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥99% purity) .
  • Key Challenges : Side reactions may occur at the piperidine nitrogen; use of protecting groups (e.g., Boc) and rigorous pH control during salt formation can mitigate this .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm the oxazolidinone ring and piperidine substituents. Key signals include δ ~4.3 ppm (oxazolidinone CH2_2) and δ ~3.2 ppm (piperidine CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 231.1 for the free base) .
  • X-ray Crystallography : Resolve stereochemistry if chirality is introduced during synthesis .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology : Store under inert atmosphere (N2_2 or Ar) at 2–8°C in amber vials to prevent hydrolysis of the oxazolidinone ring. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 1 month) should monitor impurities via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

  • Methodology :

  • Molecular Docking : Screen against targets like serotonin receptors (5-HT1A_{1A}) or kinases using AutoDock Vina. The piperidine-oxazolidinone scaffold shows affinity for CNS targets due to its rigidity and hydrogen-bonding capacity .
  • QSAR Analysis : Correlate substituent effects (e.g., halogenation at the oxazolidinone ring) with logP and IC50_{50} values .

Q. What experimental strategies address contradictory bioactivity data in different assays?

  • Methodology :

  • Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Metabolite Profiling : Identify active metabolites via hepatocyte incubation and LC-MS/MS to rule out off-target effects .
  • Buffer Optimization : Adjust ionic strength/pH to mimic physiological conditions, as the hydrochloride salt’s solubility may vary .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology :

  • LogD Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the piperidine ring to enhance aqueous solubility while retaining blood-brain barrier penetration .
  • Prodrug Design : Mask the oxazolidinone carbonyl as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .

Q. What are the best practices for analyzing enantiomeric purity if chirality is introduced during synthesis?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol gradients. Retention time differences ≥2 min indicate >99% enantiomeric excess .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

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